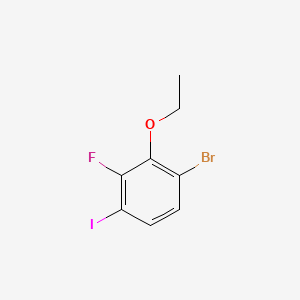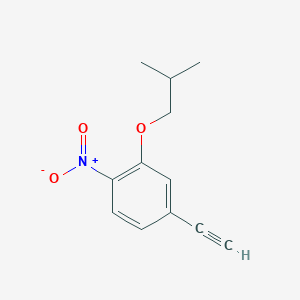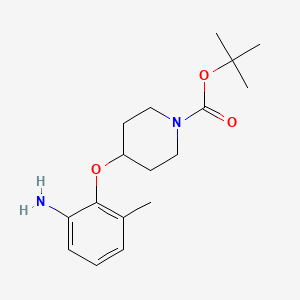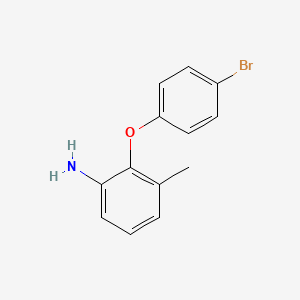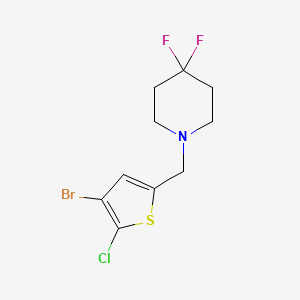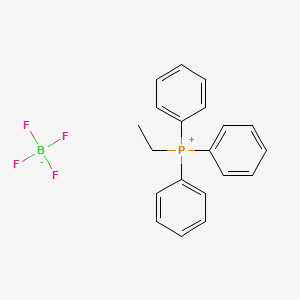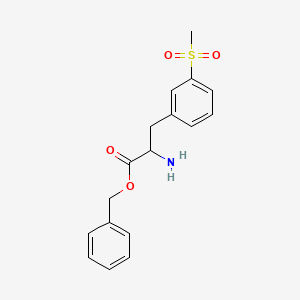
benzyl (2S)-2-amino-3-(3-methanesulfonylphenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (2S)-2-amino-3-(3-methanesulfonylphenyl)propanoate is an organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2S)-2-amino-3-(3-methanesulfonylphenyl)propanoate can be achieved through several synthetic routes. One common method involves the esterification of (2S)-2-amino-3-(3-methanesulfonylphenyl)propanoic acid with benzyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl (2S)-2-amino-3-(3-methanesulfonylphenyl)propanoate can undergo several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the methanesulfonyl group.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Benzyl (2S)-2-amino-3-(3-hydroxyphenyl)propanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzyl (2S)-2-amino-3-(3-methanesulfonylphenyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of benzyl (2S)-2-amino-3-(3-methanesulfonylphenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the methanesulfonyl group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl (2S)-2-amino-3-(3-nitrophenyl)propanoate
- Benzyl (2S)-2-amino-3-(3-chlorophenyl)propanoate
- Benzyl (2S)-2-amino-3-(3-methylphenyl)propanoate
Uniqueness
Benzyl (2S)-2-amino-3-(3-methanesulfonylphenyl)propanoate is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and reactivity, making it a valuable molecule for various applications.
Propiedades
Fórmula molecular |
C17H19NO4S |
|---|---|
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
benzyl 2-amino-3-(3-methylsulfonylphenyl)propanoate |
InChI |
InChI=1S/C17H19NO4S/c1-23(20,21)15-9-5-8-14(10-15)11-16(18)17(19)22-12-13-6-3-2-4-7-13/h2-10,16H,11-12,18H2,1H3 |
Clave InChI |
NAHLQFJKVQKZSA-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC=CC(=C1)CC(C(=O)OCC2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


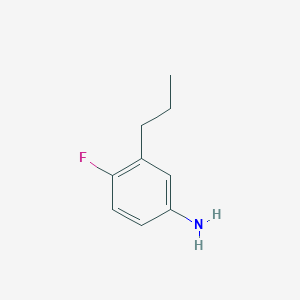
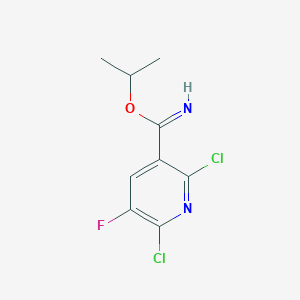
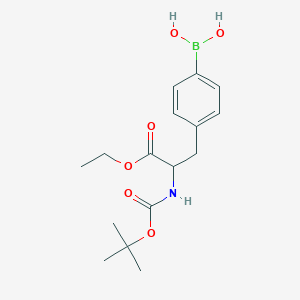
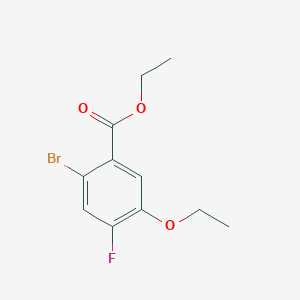
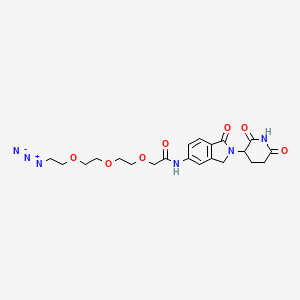


![(1R)-Dicyclohexyl(2'-(diphenylphosphino)-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B14767253.png)
